N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The molecule features a 4-fluorophenyl substituent at the N1 position and a benzo[d][1,3]dioxole-5-carboxamide group at the C5 position. The 4-fluorophenyl group enhances lipophilicity and may influence target binding, while the benzo[d][1,3]dioxole moiety could improve metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O4/c20-12-2-4-13(5-3-12)25-17-14(8-22-25)19(27)24(9-21-17)23-18(26)11-1-6-15-16(7-11)29-10-28-15/h1-9H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBJTCDLUBQJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazolo[3,4-d]pyrimidine core : Known for its diverse pharmacological properties.
- Fluorophenyl group : Enhances lipophilicity and bioavailability.
- Benzo[d][1,3]dioxole moiety : Contributes to the compound's stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By modulating CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Inflammation Modulation :
- Enzymatic Studies :
Scientific Research Applications
Anticancer Activity
The primary application of this compound lies in its potential as an anticancer agent. Research indicates that it can inhibit CDK activity, positioning it as a promising candidate for targeted cancer therapies.
Case Studies :
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited polo-like kinase 1 (Plk1), a target often deregulated in various cancers, with IC50 values in the low nanomolar range. This supports further development for cancer therapeutics .
Enzyme Inhibition
The compound's structure suggests it may also act as an inhibitor of phosphodiesterases (PDEs), which play a role in cellular signaling pathways.
Case Studies :
- Research focused on synthesizing derivatives with improved potency against PDEs showed that certain modifications resulted in compounds with enhanced selectivity and reduced cytotoxicity .
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship indicate that modifications to the core structure can significantly impact biological activity:
- Substituents on the benzyl group can enhance binding affinity and selectivity towards specific targets.
- The inclusion of fluorine atoms often improves metabolic stability and lipophilicity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group and electron-deficient pyrimidine ring facilitate nucleophilic aromatic substitution (NAS). Key reaction pathways include:
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Fluorine displacement | DMF, 80–100°C, K₂CO₃ | Amines (e.g., piperazine) | Replacement of fluorine with nucleophiles |
| Chlorination | POCl₃, reflux | Phosphorus oxychloride | Conversion of carbonyl to chloropyrimidine |
The fluorine atom at the para position of the phenyl ring exhibits moderate reactivity due to electron-withdrawing effects from the pyrazolo[3,4-d]pyrimidine core.
Condensation and Cyclization Reactions
The oxo group at position 4 and the carboxamide moiety participate in condensation reactions:
Example Reaction Sequence
-
Chlorination : Treatment with POCl₃ converts the 4-oxo group to a chloropyrimidine intermediate.
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Amine Condensation : Reaction with primary/secondary amines (e.g., morpholine) yields substituted pyrimidines.
Key Data
-
Optimal yields (75–85%) achieved using DMF as solvent and NaH as base.
-
Steric hindrance from the benzo[d] dioxole group reduces reactivity at the carboxamide site.
Carboxamide Modifications
The benzodioxole-linked carboxamide undergoes hydrolysis and acylation:
| Transformation | Conditions | Products |
|---|---|---|
| Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid derivative |
| Acylation | AcCl, pyridine, 0°C → RT | Acetylated amide |
Reduction of Pyrazolo-Pyrimidine Core
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrimidine ring’s double bonds, preserving the benzodioxole system .
Cross-Coupling Reactions
The compound’s halogenated analogs (e.g., bromo derivatives) participate in Suzuki-Miyaura couplings:
General Protocol
-
Catalyst : Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Conditions : Ethanol/H₂O (3:1), 80°C
Mechanistic Insights and Reactivity Trends
-
Electronic Effects : The 4-fluorophenyl group directs electrophilic attacks to the ortho/para positions of the pyrazolo-pyrimidine core .
-
Steric Effects : The benzo[d] dioxole moiety impedes reactions at the C-5 position.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS reactivity by stabilizing transition states.
Comparative Reactivity Table
| Reaction Site | Reactivity | Key Influencing Factors |
|---|---|---|
| 4-Oxo group | High | Electrophilicity from adjacent N atoms |
| Carboxamide NH | Moderate | Steric shielding by benzodioxole |
| Fluorophenyl substituent | Low–Moderate | Electron-withdrawing effect of F |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
a. 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide ()
- Core Structure : Shares the pyrazolo[3,4-d]pyrimidin-4-one core with the target compound.
- Substituents : Replaces the benzo[d][1,3]dioxole-5-carboxamide with a 3-methoxyphenyl acetamide.
- The acetamide linker differs from the direct carboxamide in the target compound, which could affect conformational flexibility .
b. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine with an additional chromen-4-one and sulfonamide substituent.
- Physical Properties : Melting point (175–178°C) and molecular mass (589.1 g/mol) suggest higher stability than the target compound due to the extended aromatic system.
- Functional Groups : The sulfonamide group introduces hydrogen-bonding capacity, contrasting with the carboxamide in the target compound .
Pyrazoline Derivatives ()
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit a pyrazoline core instead of the pyrazolo[3,4-d]pyrimidine system.
- Structural Contrast : The dihydropyrazole ring lacks the fused pyrimidine moiety, reducing aromaticity and planarity.
- Substituent Similarity : The 4-fluorophenyl group is retained, suggesting shared pharmacophoric elements for fluorinated aryl interactions .
Tetrahydropyrimidine Derivatives ()
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Core Structure : Combines a pyrazole with a tetrahydropyrimidine ring, differing significantly from the fused pyrazolo[3,4-d]pyrimidine.
- Functional Groups : The ethyl ester and hydrazide derivatives (e.g., compound 2 in ) highlight variability in solubility and hydrolysis kinetics compared to the carboxamide in the target compound .
Data Table: Structural and Physical Properties of Comparable Compounds
Research Findings and Implications
- Substituent Effects : The benzo[d][1,3]dioxole group in the target compound may confer enhanced metabolic stability compared to methoxy or sulfonamide groups in analogs .
- Fluorophenyl Motif : Recurring use of 4-fluorophenyl across analogs (e.g., –4) underscores its role in optimizing lipophilicity and target engagement .
- Synthetic Flexibility : demonstrates the feasibility of introducing hydrazide or ester functionalities, suggesting routes to modify the target compound’s solubility .
Preparation Methods
Cyclocondensation of 5-Amino-1-(4-Fluorophenyl)Pyrazole-4-Carboxamide
The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation of 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide with formamidine acetate under reflux in acetic acid.
Reaction Conditions
The reaction proceeds through nucleophilic attack of the amino group on the formamidine carbon, followed by cyclodehydration to form the pyrimidinone ring.
Alternative Route via Ullmann Coupling
A patent-pending method employs Ullmann coupling to introduce the 4-fluorophenyl group post-cyclization. A brominated pyrazolo[3,4-d]pyrimidinone intermediate reacts with 4-fluorophenylboronic acid in the presence of a palladium catalyst.
Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Yield | 78% |
Preparation of Benzo[d]Dioxole-5-Carboxylic Acid
Oxidation of Piperonyl Alcohol
Piperonyl alcohol (3,4-methylenedioxybenzyl alcohol) is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone.
Reaction Profile
Amide Coupling Strategy
Activation of Carboxylic Acid
The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous THF, forming a reactive imidazolide intermediate.
Nucleophilic Acyl Substitution
The pyrazolo[3,4-d]pyrimidinone amine attacks the activated carbonyl, yielding the target amide.
Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | THF | 25 | 12 | 82 |
| HATU | DMF | 25 | 4 | 88 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 24 | 75 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency due to enhanced electrophilicity of the activated intermediate.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1), achieving ≥98% purity (HPLC).
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and coupling with benzo[d][1,3]dioxole-5-carboxamide. Key parameters include:
- Temperature : Optimal ranges between 60–80°C for cyclization to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol improves crystallization .
- Catalysts : Triethylamine or palladium-based catalysts accelerate coupling reactions . Yield optimization requires monitoring via HPLC or TLC, with purification by column chromatography .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR validates aromatic proton environments and substituent positions (e.g., fluorophenyl at N1) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, particularly the pyrazolo-pyrimidine core’s planarity and hydrogen-bonding interactions .
Q. What structural features contribute to its biological activity?
- The 4-fluorophenyl group enhances lipophilicity and target binding via halogen bonding .
- The pyrazolo[3,4-d]pyrimidin-4-one core mimics ATP-binding motifs in kinases, enabling competitive inhibition .
- The benzo[d][1,3]dioxole moiety modulates metabolic stability by reducing cytochrome P450 interactions .
Q. How is initial biological screening conducted to identify potential targets?
- Kinase profiling : Use recombinant kinases (e.g., EGFR, CDK2) in ATP-competitive assays with IC₅₀ determination .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
- Microbial screens : Evaluate antimicrobial activity using MIC assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Reaction reproducibility : Standardize anhydrous conditions and inert atmospheres to minimize variability in sensitive steps (e.g., amide coupling) .
- Bioactivity discrepancies : Compare assay conditions (e.g., ATP concentrations in kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate activity contributors .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
- QSAR modeling : Train models on IC₅₀ data from analogs to predict activity based on electronic (e.g., Hammett σ) or steric parameters .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in binding sites .
Q. What methodologies address poor solubility or bioavailability in preclinical studies?
- Salt formation : Co-crystallize with citric acid or maleate to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for targeted release in vivo .
Q. How can metabolic stability be evaluated, and what modifications mitigate rapid clearance?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate half-life .
- CYP inhibition assays : Identify metabolizing enzymes using fluorogenic substrates .
- Structural tweaks : Replace labile groups (e.g., methyl with cyclopropyl) to block oxidative metabolism .
Q. What experimental designs validate synergistic effects with existing therapeutics?
- Combination index (CI) : Use Chou-Talalay analysis to quantify synergy in cell lines treated with the compound and standard drugs (e.g., doxorubicin) .
- Transcriptomics : Perform RNA-seq to identify pathways upregulated/downregulated in combination therapy .
- In vivo xenografts : Test efficacy in murine models co-administered with checkpoint inhibitors .
Q. How are off-target effects systematically profiled?
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to assess selectivity across 400+ kinases .
- Toxicity panels : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) in primary cells .
- CRISPR screens : Identify synthetic lethal gene interactions to predict tissue-specific toxicities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
